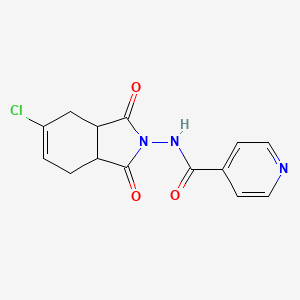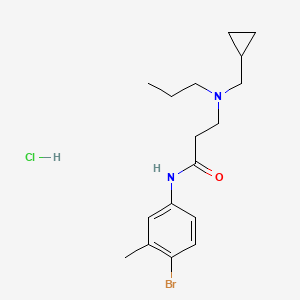![molecular formula C23H17ClN2O B3947474 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947474.png)
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone
Descripción general
Descripción
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone, also known as BCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the quinazolinone family, which is known for its diverse biological activities. BCQ has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. In addition, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone is its diverse biological activities, making it a promising candidate for various research applications. This compound has been extensively studied, and its synthesis has been optimized to provide high yields and purity. However, one of the limitations of this compound is its potential toxicity, which must be carefully evaluated in any research application.
Direcciones Futuras
There are several future directions for research involving 3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone. One potential direction is the investigation of this compound as a potential treatment for viral infections, including HIV and hepatitis B virus. Another potential direction is the investigation of this compound as a potential treatment for inflammation-related diseases, such as arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-benzyl-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammation.
Propiedades
IUPAC Name |
3-benzyl-2-[2-(2-chlorophenyl)ethenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c24-20-12-6-4-10-18(20)14-15-22-25-21-13-7-5-11-19(21)23(27)26(22)16-17-8-2-1-3-9-17/h1-15H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZRVUIYEHKYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{[4-(4-chlorophenoxy)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B3947402.png)
![N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-N~1~-(4-methylphenyl)-beta-alaninamide hydrochloride](/img/structure/B3947404.png)
![N-[2-(6-methyl-2-pyridinyl)ethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3947410.png)

![[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3947438.png)

![ethyl 1-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3947452.png)
![1-(1,3-benzodioxol-4-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3947458.png)
![N-{4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3947465.png)
![1-(benzylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3947477.png)
![1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B3947488.png)
![1-bicyclo[2.2.1]hept-2-yl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3947491.png)